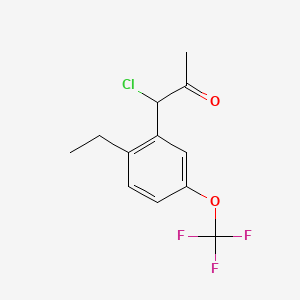

1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H12ClF3O2 |

|---|---|

Molecular Weight |

280.67 g/mol |

IUPAC Name |

1-chloro-1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(18-12(14,15)16)6-10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |

InChI Key |

MNWYITUUJTWFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC(F)(F)F)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This method adapts principles from the synthesis of analogous trifluoromethylphenyl ketones. The process begins with 2-ethyl-5-trifluoromethoxyaniline , which undergoes diazotization in acidic aqueous conditions to form a diazonium salt. Subsequent coupling with isopropenyl acetate in the presence of cuprous chloride (CuCl) yields the target ketone.

Key Steps :

- Diazotization :

- 2-Ethyl-5-trifluoromethoxyaniline reacts with sodium nitrite (NaNO₂) in HCl at 0–5°C to form the diazonium chloride intermediate.

- Coupling Reaction :

Purification :

Optimization Challenges

- Steric Hindrance : The ethyl and trifluoromethoxy groups at the phenyl ring’s ortho and para positions slow coupling kinetics, necessitating extended reaction times.

- Byproduct Formation : Competing reactions, such as aryl radical dimerization, reduce yields. Increasing CuCl loading to 0.15 equivalents suppresses this.

Friedel-Crafts Acylation

Reaction Design

Friedel-Crafts acylation employs 2-ethyl-5-trifluoromethoxybenzene and chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

Procedure :

- Electrophilic Activation :

- AlCl₃ coordinates with chloroacetyl chloride, generating an acylium ion.

- Acylation :

- The acylium ion attacks the benzene ring’s meta position (relative to the ethyl group), forming the ketone.

Challenges :

- Directing Effects : The trifluoromethoxy group (-OCF₃) is meta-directing, but the ethyl group’s steric bulk may shift regioselectivity.

- Low Yield : Reported yields for similar systems are <30% due to competing side reactions.

Comparative Data

| Parameter | Friedel-Crafts Acylation | Diazonium Coupling |

|---|---|---|

| Yield | 25–30% | 40–45% |

| Reaction Time | 6–8 hours | 1–3 hours |

| Byproducts | Polyacylated derivatives | Aryl dimers |

| Scalability | Limited by AlCl₃ usage | High |

Nucleophilic Chlorination of Propan-2-ol Derivatives

Two-Step Synthesis

This route involves synthesizing 1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-ol followed by chlorination.

Step 1: Reduction of Ketone Precursor

- A preformed ketone (e.g., 1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one) is reduced using NaBH₄ or LiAlH₄ to the corresponding alcohol.

Step 2: Chlorination

- The alcohol reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

- Example:

Limitations :

- Requires pre-synthesized ketone, adding steps.

- Over-chlorination risks if stoichiometry is imprecise.

Critical Analysis of Methodologies

Efficiency and Scalability

- Diazonium Coupling offers the highest yield (40–45%) and scalability, though it demands careful handling of diazonium intermediates.

- Friedel-Crafts is less practical due to low yields and excessive AlCl₃ usage.

- Nucleophilic Chlorination is viable only if alcohol precursors are readily available.

Chemical Reactions Analysis

1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of various derivatives.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one with structurally related arylpropanones, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparisons

Key Observations

Substituent Effects on Reactivity :

- The 2-ethyl group in the target compound may sterically hinder electrophilic substitution reactions compared to smaller substituents (e.g., methoxy or methylthio in analogs) .

- Trifluoromethoxy (CF₃O) and chlorine groups enhance electron deficiency, favoring nucleophilic attack at the ketone carbonyl.

Crystallographic Behavior :

- Analogous hydrazin-ylidene propan-2-one derivatives (–9) exhibit hydrogen-bonding networks critical for crystal packing, suggesting that the target compound’s Cl and CF₃O groups may similarly direct supramolecular assembly .

Physicochemical Properties :

Biological Activity

1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClF3O2 |

| Molecular Weight | 280.67 g/mol |

| IUPAC Name | 1-chloro-1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-2-one |

| InChI Key | ZSHONAIIALABDW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC=C1OC(F)(F)F)C(C(=O)C)Cl |

The biological activity of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one is largely attributed to its structural components. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to various biological targets, including enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the overall structure may influence interactions with cellular pathways.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced antimicrobial activity. A study demonstrated that the compound showed significant antibacterial effects against various strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one exhibits cytotoxic effects against cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism appears to involve modulation of cell cycle proteins such as CDC20, which is crucial for cell division. Treatment with this compound resulted in decreased levels of cyclin B1 and securin, leading to increased apoptosis in treated cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A comparative study evaluated the antibacterial and antifungal activities of various trifluorinated chalcones, including derivatives of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one. Results indicated a dose-dependent inhibition of microbial growth, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Evaluation : In a study focusing on TNBC cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The results suggested that the compound could serve as a promising candidate for further development in cancer therapy .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the trifluoromethoxy group significantly impacted the biological activity of related compounds. This underscores the importance of functional groups in enhancing efficacy against specific biological targets .

Q & A

How can researchers optimize the synthesis of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one to improve yield and purity?

Answer:

Synthesis optimization requires addressing key parameters such as reaction temperature, solvent choice, and stoichiometry. For analogous chlorinated propanone derivatives, methods involve Friedel-Crafts acylation or nucleophilic substitution under inert atmospheres. For example, using anhydrous dichloromethane as a solvent and AlCl₃ as a catalyst at 0–5°C can minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring intermediates with TLC and validating purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

What advanced spectroscopic techniques are recommended for characterizing the trifluoromethoxy and ethyl substituents in this compound?

Answer:

- NMR Spectroscopy:

- ¹⁹F NMR : Identifies the trifluoromethoxy group’s chemical environment (δ ~ -55 to -60 ppm).

- ¹H and ¹³C NMR : Resolve splitting patterns from the ethyl group (e.g., triplet for CH₂CH₃) and aromatic protons.

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode, [M+H]⁺ ion) .

How can researchers resolve discrepancies in crystallographic data for this compound, particularly in hydrogen bonding or unit cell parameters?

Answer:

Discrepancies in crystallographic data often arise from twinning, disorder, or data resolution. Key steps include:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Employ SHELXL-2018 for anisotropic refinement of non-H atoms. For hydrogen bonding, apply restraints to bond lengths (DFIX command) and validate via Olex2’s hydrogen-bond analysis module .

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s visualization tools to assess packing motifs .

Which computational methods are suitable for predicting the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for substitution reactions.

- Electrostatic Potential Maps : Identify electrophilic regions (e.g., using Multiwfn) to predict reactivity at the trifluoromethoxy site.

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) via COSMO-RS .

How should researchers address contradictions between experimental and theoretical data regarding the compound’s thermal stability?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 5°C/min under N₂) and compare with DFT-predicated bond dissociation energies.

- Kinetic Studies : Perform isothermal stability tests at varying pH and temperature. Use Arrhenius plots to reconcile discrepancies between observed and predicted degradation pathways.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in experimental datasets .

What strategies are effective in isolating enantiomers of this compound if chirality is introduced during synthesis?

Answer:

- Chiral Chromatography : Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) for enantiomeric separation.

- Crystallization : Employ chiral resolving agents (e.g., (R)-1-phenylethylamine) for diastereomeric salt formation.

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated spectra from TD-DFT calculations .

How can researchers mitigate challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acylation) to improve heat dissipation.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water system) for cost efficiency.

- Quality Control : Implement inline PAT tools (e.g., FTIR probes) to monitor reaction progression in real time .

What analytical approaches are recommended for detecting trace impurities (<0.1%) in this compound?

Answer:

- LC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to identify low-abundance impurities via fragmentation patterns.

- NMR with Cryoprobes : Enhance sensitivity for detecting impurities at 0.01% levels using ¹³C-enriched samples.

- Ion Mobility Spectrometry : Differentiate isobaric impurities based on collisional cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.